molecular formula C12H23Cl2N3O2 B13290764 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride

5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride

Cat. No.: B13290764
M. Wt: 312.23 g/mol
InChI Key: OJKPIYNCXPBNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperidine ring and the imidazolidine-2,4-dione core structure suggests that this compound may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride typically involves the following steps:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the cyclization of appropriate precursors such as amino acids or their derivatives.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.

    Methylation and Isopropylation:

    Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

    Reduction: Reduction reactions may target the imidazolidine-2,4-dione core or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on various biological pathways. Its structural features suggest that it could interact with specific enzymes or receptors.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating certain diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione dihydrochloride would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione
  • 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione monohydrochloride

Uniqueness

The dihydrochloride form of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione may exhibit different solubility, stability, or bioavailability compared to its monohydrochloride or free base forms

Properties

Molecular Formula

C12H23Cl2N3O2

Molecular Weight

312.23 g/mol

IUPAC Name

5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione;dihydrochloride

InChI

InChI=1S/C12H21N3O2.2ClH/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9;;/h8-9,13H,4-7H2,1-3H3,(H,14,17);2*1H

InChI Key

OJKPIYNCXPBNEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2.Cl.Cl

Origin of Product

United States

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